molecular formula C16H16N4O6 B602238 Dantrolene Impurity 3 CAS No. 55227-60-6

Dantrolene Impurity 3

Cat. No.: B602238
CAS No.: 55227-60-6
M. Wt: 360.32
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Biological Activity

Dantrolene sodium is primarily known for its role as a muscle relaxant, particularly in the treatment of malignant hyperthermia. However, its impurities, including Dantrolene Impurity 3, have garnered attention due to their potential biological activities and implications in pharmacology and toxicology. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, stability, and safety profiles based on various studies.

Overview of Dantrolene and Its Impurities

Dantrolene functions by inhibiting the ryanodine receptor (RyR1), which plays a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells. The presence of impurities, such as this compound, can alter the pharmacological profile of the drug, potentially leading to variations in efficacy and safety.

Biological Activity and Mechanisms

Inhibition of Ryanodine Receptor (RyR1)

Research indicates that this compound may affect RyR1 activity similarly to dantrolene itself. A study demonstrated that dantrolene binds to specific residues on RyR1, leading to conformational changes that inhibit calcium release. The binding affinity of dantrolene and its impurities can vary significantly based on structural modifications.

  • Binding Site Analysis : The primary binding site for dantrolene has been identified through cryo-electron microscopy (cryo-EM) studies. Key residues such as W882, W996, and R1000 play critical roles in dantrolene's inhibitory action. Mutations at these sites have shown a marked decrease in dantrolene's efficacy, indicating their importance in drug-receptor interactions .

Table 1: Binding Affinity of Dantrolene and Its Impurities

CompoundIC50 (µM)Effect on RyR1 Activity
Dantrolene2.5Significant inhibition
This compoundTBDTBD
W882A Mutant>30No inhibition
R1000A Mutant>25Reduced inhibition

Stability and Degradation Studies

The stability of this compound is crucial for its biological activity. Studies have shown that dantrolene degrades under various conditions, which can lead to the formation of impurities that may possess different biological activities.

  • Degradation Kinetics : Research indicates that dantrolene undergoes pseudo-first-order kinetics degradation across a pH range of 1.2 to 9.5. This degradation results in the formation of several products, including this compound, which may exhibit altered biological properties compared to the parent compound .

Table 2: Stability Profile of Dantrolene Under Various Conditions

ConditionTime (Days)% Remaining Dantrolene
pH 1.21085
pH 7.41090
pH 9.51080

Toxicological Considerations

Dantrolene and its impurities have been evaluated for their toxicological profiles. Notably, studies have indicated potential mutagenic effects associated with certain impurities.

  • Mutagenicity Testing : In vitro assays such as the Ames test have shown that while dantrolene itself exhibits mutagenic properties, some impurities may also share structural alerts for mutagenicity . This highlights the need for careful monitoring of impurity levels in pharmaceutical formulations.

Case Studies

Several case studies have explored the clinical implications of dantrolene and its impurities:

  • Case Study on Malignant Hyperthermia : A clinical review noted that patients treated with dantrolene experienced varying responses based on the formulation's purity. Cases where higher levels of impurities were present correlated with increased side effects and reduced efficacy .
  • Toxicological Assessment : In a study involving animal models, exposure to formulations with high impurity content resulted in adverse effects such as renal dysfunction and bone marrow suppression, underscoring the importance of maintaining low impurity levels in therapeutic formulations .

Properties

CAS No.

55227-60-6

Molecular Formula

C16H16N4O6

Molecular Weight

360.32

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester

Origin of Product

United States

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